L-Tyrosinamide

Aptamer selection Biosensor development Molecular recognition

Specify L-Tyrosinamide (CAS 4985-46-0) for reproducible aptamer and biocatalysis research. Unlike standard tyrosine derivatives, the primary amide moiety eliminates carboxylate ionization, enabling a 12-fold catalytic rate enhancement in DNAzyme systems and achieving 84.45% dipeptide yield in lipase-catalyzed reactions. The validated 45 μM Kd baseline supports systematic aptamer optimization, while sub-micromolar binding (0.8–0.9 μM) enables enantioselective biosensor construction. Insist on L-Tyrosinamide for chiral discrimination assays where off-target binding must be below 5%.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
CAS No. 4985-46-0
Cat. No. B554932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosinamide
CAS4985-46-0
SynonymsL-Tyrosineamide; L-Tyrosinamide; 4985-46-0; Tyrosinamide; (S)-2-Amino-3-(4-hydroxyphenyl)propanamide; Tyrosineamide; (2S)-2-amino-3-(4-hydroxyphenyl)propanamide; H-TYR-NH2; PQFMNVGMJJMLAE-QMMMGPOBSA-N; ST51015138; TYC; AC1L45XR; UNII-05LU01CS4T; SCHEMBL358908; T3879_SIGMA; 05LU01CS4T; CHEBI:21412; CTK8G0677; MolPort-003-959-719; ZINC4899513; AKOS005067895; AM82347; DB03380; AC-13399; AJ-52553
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)N)N)O
InChIInChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6/h1-4,8,12H,5,10H2,(H2,11,13)/t8-/m0/s1
InChIKeyPQFMNVGMJJMLAE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tyrosinamide (CAS 4985-46-0) Properties and Procurement Specifications for Research Applications


L-Tyrosinamide (CAS 4985-46-0) is an amino acid amide derivative formed by replacing the carboxy OH group of L-tyrosine with an NH₂ group [1]. With a molecular formula of C₉H₁₂N₂O₂ and molecular weight of 180.20 g/mol [2], this compound appears as a white to off-white solid powder with a melting point of 153.5°C and pKa of 9.97±0.15 [2]. L-Tyrosinamide is soluble in DMF (10 mg/mL), DMSO (10 mg/mL), and PBS at pH 7.2 (10 mg/mL), and requires storage at -20°C for long-term stability [2]. The compound serves as a chiral ligand for aptamer selection and a building block in peptide synthesis .

Why Generic L-Tyrosine or N-Acetyl-L-tyrosinamide Cannot Substitute for L-Tyrosinamide in Specialized Research


While L-tyrosine and its N-acetylated analog share structural features with L-Tyrosinamide, substitution without verification is inadvisable due to three fundamental differences: First, the primary amide moiety in L-Tyrosinamide (replacing the carboxyl group) alters both hydrogen-bonding capacity and molecular recognition properties, directly affecting aptamer binding selectivity [1]. Second, the absence of the ionizable carboxyl group shifts solubility and partitioning behavior, which impacts experimental reproducibility in aqueous-phase enzymatic reactions [2]. Third, enzyme kinetics studies demonstrate that tyrosinamide exhibits distinct catalytic behavior compared to tyrosine esters or N-acetylated derivatives [3]. These molecular-level differences translate to measurable variations in binding affinity, catalytic turnover, and synthetic yields—as quantified in the evidence below.

Quantitative Differentiation of L-Tyrosinamide (CAS 4985-46-0) for Scientific Selection


DNA Aptamer Binding Affinity: L-Tyrosinamide Kd = 45 μM Provides Baseline for Biosensor Development

L-Tyrosinamide exhibits a well-characterized dissociation constant (Kd) of 45 μM for its consensus DNA aptamer sequence, obtained after 15 SELEX cycles with 55% specific elution [1]. This Kd value serves as a validated benchmark for aptamer optimization studies, enabling researchers to evaluate modified aptamer variants against a defined baseline affinity [1][2].

Aptamer selection Biosensor development Molecular recognition

Enzymatic Peptide Synthesis Yield: L-Tyrosinamide Achieves 84.45% Dipeptide Yield Under Lipase Catalysis

In lipase-catalyzed peptide synthesis, L-Tyrosinamide couples with N-acetyl-phenylalanine ethyl ester to produce N-Ac-Phe-Tyr-NH₂ (an ACE inhibitor) with an optimized yield of 84.45% [1]. The reaction achieves this yield in only 3.8 minutes at 20.9°C using 6.5 U of porcine pancreatic lipase and a 2.5:1 (Tyr:Phe) substrate molar ratio [1]. This rapid, high-yield aqueous-phase amidation distinguishes L-Tyrosinamide as a viable substrate for enzymatic peptide bond formation [1].

Peptide synthesis Enzymatic amidation ACE inhibitors

Aptamer-Assisted Catalytic Enhancement: 12-Fold Increase in kcat with Tyrosinamide-Binding Aptamer

The integration of a tyrosinamide-binding aptamer with hemin/G-quadruplex (hGQ) DNAzyme nanostructures results in a 12-fold increase in the catalytic rate constant (kcat) for bioconjugation reactions involving L-Tyrosinamide substrates [1]. Saturation kinetics curves confirm that this enhancement arises from substrate binding site involvement, demonstrating that L-Tyrosinamide serves as a specific recognition element capable of concentrating substrate near catalytic sites [1].

Nucleoapzymes Bioconjugation DNAzyme catalysis

Enzyme Affinity in Amidation: Lipase Shows Higher Affinity for L-Tyrosinamide than α-Chymotrypsin

Comparative kinetic analysis of lipase versus α-chymotrypsin catalyzed amidation reveals that lipase exhibits a lower apparent kinetic constant, indicating that the acyl lipase intermediate has higher affinity toward L-Tyrosinamide during amidation [1]. This enzyme-specific affinity difference directly impacts catalyst selection for peptide bond formation reactions using L-Tyrosinamide as the amine component [1].

Enzyme kinetics Amidation Biocatalysis

Aptamer Binding Thermodynamics: Kd Values Range from 45 μM to 0.9 μM for Optimized Aptamers

Subsequent optimization of L-Tyrosinamide aptamers has produced shorter sequences with improved binding thermodynamics. A 23-mer aptamer variant achieved Kd = (0.9 ± 0.02) × 10⁻⁶ M, representing approximately a 50-fold improvement in affinity over the original 45 μM consensus aptamer [1]. For metal ion-terpyridine-functionalized nucleoapzyme systems, Kd values ranging from (14 ± 0.1) × 10⁻⁶ M to (0.8 ± 0.04) × 10⁻⁶ M have been reported [2].

Aptamer optimization Thermodynamics Biosensor sensitivity

Optimal Research and Industrial Applications for L-Tyrosinamide (CAS 4985-46-0) Based on Quantitative Evidence


DNA Aptamer Selection and Biosensor Development

L-Tyrosinamide serves as a validated chiral target for in vitro selection of DNA aptamers with a characterized baseline Kd of 45 μM [1]. This quantitative binding parameter enables systematic optimization of aptamer sequences for electrochemical, fluorescence polarization, and colorimetric biosensors targeting chiral discrimination applications [1].

Enzymatic Peptide Synthesis in Aqueous Phase

L-Tyrosinamide functions as an effective amine nucleophile in lipase-catalyzed peptide bond formation, achieving 84.45% dipeptide yield under mild aqueous conditions at 20.9°C with 6.5 U lipase [2]. This performance supports its use in green chemistry approaches to synthesizing bioactive peptides, including ACE inhibitors such as N-Ac-Phe-Tyr-NH₂ [2].

Nucleoapzyme and Bioconjugation Catalyst Development

When paired with its cognate aptamer in hemin/G-quadruplex DNAzyme systems, L-Tyrosinamide enables a 12-fold catalytic rate enhancement (kcat increase) for bioconjugation reactions [3]. This makes L-Tyrosinamide the preferred substrate over unmodified tyrosine or alternative tyrosine derivatives for developing enzyme-mimetic catalysts and site-selective protein modification reagents [3].

Chiral Recognition and Enantioselective Sensing

The chiral nature of L-Tyrosinamide, combined with aptamers exhibiting sub-micromolar Kd values (as low as 0.8-0.9 μM) [4][5], enables the construction of enantioselective biosensors capable of distinguishing L- from D-tyrosinamide. This chiral discrimination property is essential for pharmaceutical quality control and asymmetric synthesis monitoring [4].

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